3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
The compound “3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It contains a benzylpiperidine moiety, which is a common structure in many pharmaceuticals and research chemicals .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. It contains a benzylpiperidine moiety, an ethoxyphenyl group, and a dihydropyrimidinone ring .Scientific Research Applications
Antioxidant Activity
- Research : F5228-1294 derivatives were synthesized and screened in silico and in vitro. Six of these compounds (4a, 4d, 4e, 4f, 4g, 9b) demonstrated potent antioxidant properties, comparable to or even more effective than standard antioxidants like ascorbic acid, resveratrol, and trolox .
Cholinesterase Inhibition
- Potential : F5228-1294 derivatives may inhibit cholinesterases, enhancing acetylcholine signaling. This property is relevant for AD treatment, where cholinergic dysfunction occurs .
Schizophrenia Drug Development
- Derivatives : F5228-1294 analogs (e.g., 4-benzoylpiperidine) could serve as GlyT1 inhibitors, potentially impacting neurotransmitter balance in the central nervous system .
Dual Kinase Inhibition
Future Directions
Mechanism of Action
Target of Action
The primary targets of F5228-1294 are yet to be definitively identified. It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the structural similarity to other compounds, it is likely that f5228-1294 interacts with its targets by binding to the active sites of the receptors, leading to changes in their function . This interaction could potentially inhibit or enhance the activity of these receptors, resulting in various biological effects .
Biochemical Pathways
The specific biochemical pathways affected by F5228-1294 are yet to be determined. For instance, indole derivatives have been shown to influence pathways related to inflammation, cancer, HIV, diabetes, and malaria . The downstream effects of these pathway alterations can lead to changes in cellular function and overall health .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the known effects of similar compounds, it is likely that f5228-1294 could have a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like F5228-1294. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Furthermore, the compound’s efficacy can be influenced by the physiological environment within the body, including the presence of other drugs, the patient’s metabolic state, and genetic factors .
properties
IUPAC Name |
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-2-32-23-10-8-22(9-11-23)24-17-25(30)29(19-27-24)18-26(31)28-14-12-21(13-15-28)16-20-6-4-3-5-7-20/h3-11,17,19,21H,2,12-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWYTEAZKZXEBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one |
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